Obestatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’obestatin est une hormone peptidique de 23 acides aminés qui a été isolée pour la première fois de l’estomac de rats en 2005. Elle est dérivée du même précurseur que la ghréline, connue sous le nom de préproghréline. Contrairement à la ghréline, qui stimule l’appétit, l’this compound est censée supprimer l’apport alimentaire et réguler l’équilibre énergétique. Le nom « this compound » est dérivé des mots latins « obedere » (dévorer) et « statin » (supprimer), reflétant son rôle dans la régulation de l’appétit .

Applications De Recherche Scientifique

Obestatin has been extensively studied for its diverse biological functions and potential therapeutic applications:

Chemistry: this compound analogs are used to study peptide chemistry, including structure-activity relationships and peptide-receptor interactions.

Biology: this compound plays a role in regulating appetite, energy balance, and gastrointestinal motility. .

Medicine: this compound has potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes. .

Industry: this compound and its analogs are used in the development of peptide-based therapeutics and diagnostic tools

Mécanisme D'action

L’obestatin exerce ses effets par le biais d’interactions avec des récepteurs spécifiques et des voies de signalisation :

Récepteurs : L’this compound était initialement considérée comme activant le récepteur couplé aux protéines G 39 (GPR39), mais cette découverte a été débattue. .

Voies de signalisation : L’this compound influence diverses voies de signalisation, y compris l’activation de l’AMPK (protéine kinase activée par l’AMP) et la phosphorylation de la protéine kinase B (AKT). .

Analyse Biochimique

Biochemical Properties

Obestatin interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to crude plasma membrane preparation of rat jejunum with high affinity

Cellular Effects

This compound has been reported to inhibit food and water intake, body weight gain, and gastrointestinal motility . It also mediates promotion of cell survival and prevention of apoptosis . This compound-induced increases in beta cell mass, enhanced adipogenesis, and improved lipid metabolism have been noted along with up-regulation of genes associated with beta cell regeneration, insulin production, and adipogenesis .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, at 10 nM, this compound inhibited glucose-induced insulin secretion, while at 1 nM, it potentiated the insulin response to glucose, arginine, and tolbutamide .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being studied. It is known that this compound has a short biological half-life and is rapidly degraded .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be expressed in various tissues and has different effects in various organs and tissues .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’obestatin peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode courante de production de peptides. Le processus implique l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles incluent généralement l’utilisation de groupes protecteurs pour prévenir les réactions secondaires indésirables et de réactifs de couplage pour faciliter la formation de liaisons peptidiques. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle : La production industrielle de l’this compound implique une SPPS à grande échelle, suivie de processus de purification et de contrôle qualité. Les progrès de la technologie de synthèse peptidique ont permis la production efficace de l’this compound avec une pureté et un rendement élevés. L’utilisation de synthétiseurs peptidiques automatisés et de conditions réactionnelles optimisées a encore simplifié le processus de production .

Analyse Des Réactions Chimiques

Types de réactions : L’obestatin subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le peptide afin d’étudier ses relations structure-fonction et d’améliorer sa stabilité et son activité biologique.

Réactifs et conditions courantes :

Oxydation : Des agents oxydants tels que le peroxyde d’hydrogène ou l’iode peuvent être utilisés pour introduire des ponts disulfure dans l’this compound, stabilisant sa structure tridimensionnelle.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) peuvent rompre les ponts disulfure, permettant l’étude de la forme linéaire du peptide.

Substitution : Des substitutions d’acides aminés peuvent être introduites en utilisant la mutagenèse dirigée pour étudier le rôle de résidus spécifiques dans la fonction de l’this compound

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés de l’this compound, qui sont utilisés en recherche pour comprendre son activité biologique et ses applications thérapeutiques potentielles .

4. Applications de la recherche scientifique

L’this compound a été largement étudiée pour ses diverses fonctions biologiques et ses applications thérapeutiques potentielles :

Chimie : Les analogues de l’this compound sont utilisés pour étudier la chimie peptidique, y compris les relations structure-activité et les interactions peptide-récepteur.

Biologie : L’this compound joue un rôle dans la régulation de l’appétit, de l’équilibre énergétique et de la motilité gastro-intestinale. .

Médecine : L’this compound a des applications thérapeutiques potentielles dans le traitement des troubles métaboliques tels que l’obésité et le diabète de type 2. .

Industrie : L’this compound et ses analogues sont utilisés dans le développement de thérapeutiques et d’outils diagnostiques à base de peptides

Comparaison Avec Des Composés Similaires

L’obestatin est unique par son origine et sa fonction, mais elle présente des similitudes avec d’autres peptides dérivés du gène de la préproghréline :

Ghréline : Contrairement à l’this compound, la ghréline stimule l’appétit et favorise le gain de poids. .

Motilin : Une autre hormone peptidique qui régule la motilité gastro-intestinale.

Composés similaires :

- Ghréline

- Motilin

- Peptide 1 de type glucagon (GLP-1)

- Peptide YY (PYY)

Propriétés

Numéro CAS |

869705-22-6 |

|---|---|

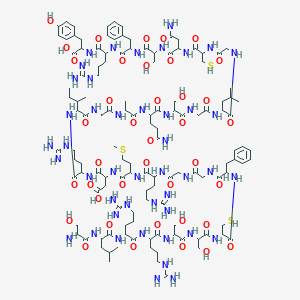

Formule moléculaire |

C114H174N34O31 |

Poids moléculaire |

2516.8 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1 |

Clé InChI |

OJSXICLEROKMBP-FFUDWAICSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |

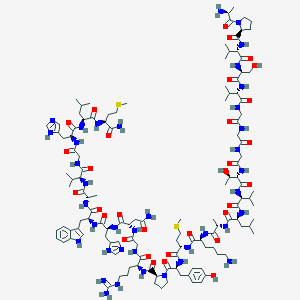

Séquence |

FNAPFDVGIKLSGAQYQQHGRAL |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)

![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)